
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex, with multiple rings and functional groups. For example, a similar compound, Benzyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, contains total 52 bond(s); 28 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. Some properties that might be of interest include its molecular weight, solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc Detection
Research has demonstrated the use of related fluorophores, akin to the aforementioned compound, in the development of sensitive and selective fluorescent probes for zinc (Zn(II)) ions. These compounds, through modifications in their structure, exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), indicating potential applications in biochemical sensing and imaging (Kimber et al., 2003).
Zinc Ion-induced Fluorescence
Bisquinoline derivatives have been synthesized and studied for their fluorescent responses toward zinc ion, demonstrating potential for cellular fluorescent microscopic analysis. The introduction of methoxy substituents into the quinoline ring has shown to shift excitation and emission wavelengths, enhancing fluorescence intensity, which could be leveraged in biological imaging and diagnostics (Mikata et al., 2009).
Novel Syntheses of Tetrahydroquinoline Derivatives
The synthesis of novel tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides has been reported, involving processes that could be relevant to the synthesis or modification of the compound . These syntheses involve N-alkylation of sulfonamides and intramolecular reactions, showcasing methods that could be applicable in the creation or manipulation of similar compounds (Borgohain et al., 2017).
Antimicrobial and Antihypertensive Potential
Quinazoline derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential, indicating that similar compounds could have therapeutic applications. These studies highlight the importance of structural modification and functionalization in enhancing biological activity and specificity (Rahman et al., 2014).
Antimicrobial Activity of Quinoline Derivatives
Novel quinoline derivatives have been synthesized and their antimicrobial activities studied, suggesting that compounds with similar molecular frameworks might possess useful biological properties, including potential applications in the treatment of bacterial and fungal infections (Vanparia et al., 2010).
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-3-5-12-24-19-9-7-16(13-15(19)6-11-21(24)25)23-29(26,27)17-8-10-20(28-4-2)18(22)14-17/h7-10,13-14,23H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDAXVXQYLQGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

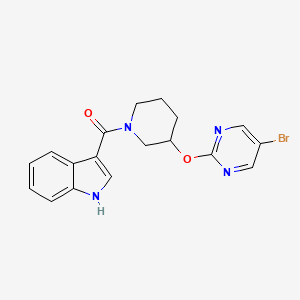
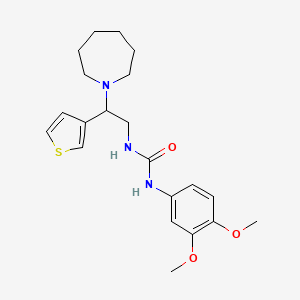
![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)
![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)
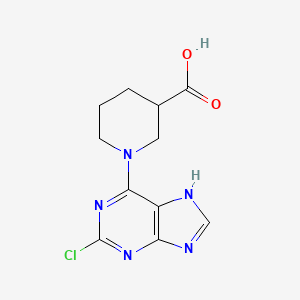
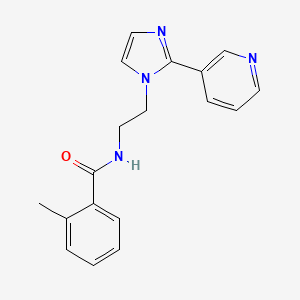
![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)
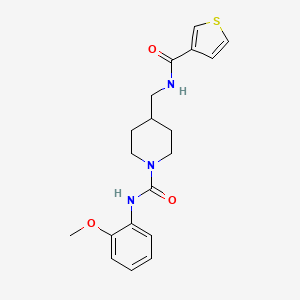
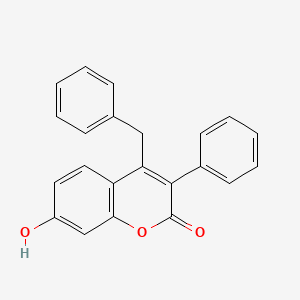

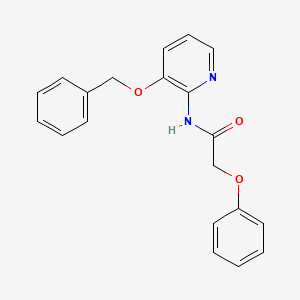
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2831941.png)
